(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL
Description
Properties
Molecular Formula |
C10H12F3NOS |
|---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
(1S,2R)-1-amino-1-[4-(trifluoromethylsulfanyl)phenyl]propan-2-ol |
InChI |
InChI=1S/C10H12F3NOS/c1-6(15)9(14)7-2-4-8(5-3-7)16-10(11,12)13/h2-6,9,15H,14H2,1H3/t6-,9-/m1/s1 |
InChI Key |
FVGIACXSRZSECZ-HZGVNTEJSA-N |
Isomeric SMILES |
C[C@H]([C@H](C1=CC=C(C=C1)SC(F)(F)F)N)O |
Canonical SMILES |
CC(C(C1=CC=C(C=C1)SC(F)(F)F)N)O |
Origin of Product |
United States |
Preparation Methods
Asymmetric Hydrogenation of Ketone Precursors
A prevalent method involves asymmetric hydrogenation of the corresponding α-keto amine or α-keto alcohol precursor bearing the 4-(trifluoromethylthio)phenyl substituent. This approach uses chiral catalysts (e.g., rhodium or ruthenium complexes with chiral ligands) to reduce the ketone selectively to the desired (1S,2R) amino alcohol stereochemistry.
- Reaction conditions: Mild hydrogen pressure (1–10 atm), solvents such as ethanol or methanol, temperatures ranging from room temperature to 50 °C.
- Advantages: High enantiomeric excess (ee) typically >90%, scalable for industrial production.
- Notes: Catalyst choice and ligand structure are critical for stereocontrol.
Reductive Amination of Corresponding Aldehydes or Ketones
Reductive amination of 4-(trifluoromethylthio)phenyl-substituted ketones with ammonia or amine sources followed by stereoselective reduction is another route.
- Reagents: Sodium borohydride or sodium cyanoborohydride as reducing agents.
- Conditions: Often performed in protic solvents under controlled temperature to favor stereoselectivity.
- Outcome: This method allows for direct introduction of the amino group while reducing the carbonyl to an alcohol, with moderate to good stereoselectivity.
Chiral Pool Synthesis
Starting from naturally occurring chiral building blocks (e.g., amino acids or chiral epoxides), the trifluoromethylthio-substituted phenyl ring is introduced via nucleophilic aromatic substitution or cross-coupling reactions.
- Advantages: High stereochemical purity from the start.
- Limitations: Multi-step synthesis, requiring protection/deprotection strategies.
Metal-Mediated Reduction of Oxime Intermediates
Patent literature describes the preparation of optically active amino alcohols structurally related to this compound via reduction of oxime intermediates derived from hydroxy ketones.
- Method: Reduction of 1-phenyl-1-hydroxy-2-propanone oxime using finely divided nickel and aluminum metals in specific ratios.
- Benefits: Efficient preparation of optically active amino alcohols free from diastereomeric impurities.
- Applicability: This method can be adapted for trifluoromethylthio-substituted analogs with appropriate precursor modifications.
Reaction Conditions and Optimization Parameters
| Preparation Method | Key Reagents/Catalysts | Solvents | Temperature (°C) | Stereoselectivity | Notes |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | Rh or Ru chiral catalysts (e.g., BINAP-Rh) | Ethanol, MeOH | 25–50 | >90% ee | Requires optimized ligand selection |
| Reductive amination | NaBH4, NaCNBH3 | Methanol, EtOH | 0–40 | Moderate to high | Control pH critical for selectivity |
| Chiral pool synthesis | Chiral amino acids, epoxides | Various | Ambient to reflux | High | Multi-step, protection needed |
| Metal-mediated oxime reduction | Ni/Al metal mixture | Aprotic solvents | 25–80 | High | Efficient for related amino alcohols |
Mechanistic Insights
- Asymmetric hydrogenation proceeds via coordination of the ketone to the chiral metal catalyst, followed by enantioselective hydride transfer to the carbonyl carbon, favoring one enantiomer.
- Reductive amination involves imine formation between the ketone and ammonia, followed by stereoselective reduction of the imine intermediate.
- Oxime reduction involves hydrogenolysis of the oxime C=N bond to yield the amino alcohol with stereochemical integrity preserved by the metal catalyst system.
Purification and Characterization
- Purification: Typically achieved by chromatographic methods (e.g., chiral HPLC) or crystallization to separate enantiomers and remove impurities.
- Characterization: Optical rotation, chiral HPLC, NMR spectroscopy, and mass spectrometry confirm stereochemistry and purity.
Summary Table of Preparation Methods
| Method | Yield (%) | Enantiomeric Excess (ee) | Scalability | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Asymmetric hydrogenation | 70–95 | >90% | High | High stereoselectivity, scalable | Requires expensive catalysts |
| Reductive amination | 60–85 | 70–90% | Moderate | Direct amino group introduction | Moderate stereoselectivity |
| Chiral pool synthesis | 50–80 | >95% | Low to moderate | High stereochemical purity | Multi-step, time-consuming |
| Oxime reduction | 75–90 | >90% | Moderate | Efficient, impurity-free product | Limited to suitable precursors |
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is an organic compound that is notable for a structure that includes an amino group, a trifluoromethylthio substituent, and a secondary alcohol. It has a molecular formula of C11H12F3NOS and a molecular weight of approximately 273.28 g/mol. The trifluoromethylthio group affects the compound's chemical properties and biological activity, making it interesting in medicinal chemistry and pharmacology.
Chemical Properties
The chemical reactivity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL stems from its functional groups:
- Amino group This allows the compound to participate in various reactions, such as acylation, alkylation, and Schiff base formation.
- Alcohol group This enables reactions such as esterification, oxidation, and ether formation.
- Trifluoromethylthio group This influences the compound's lipophilicity and electronic properties.
The compound may also engage in biotransformation reactions, which could affect its metabolism and pharmacokinetics.
Potential Biological Activity
The biological activity of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has been studied, and its structural features suggest it can interact with biological targets, like enzymes and receptors. Computational models suggest that this compound may have antimicrobial and anti-inflammatory activities. The trifluoromethylthio group might increase binding affinity to certain biological targets because of increased hydrophobic interactions. Structure-activity relationship studies suggest that changes to the amino or alcohol functional groups can change its efficacy against specific pathogens or conditions.
Potential Synthesis
Several synthetic routes have been developed for the preparation of (1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL. One potential synthesis pathway involves the reaction of a suitable phenol derivative with a trifluoromethylthio reagent followed by reductive amination with an appropriate amine.
Structural Comparison
(1S)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL has a combination of an amino group, a secondary alcohol, and a trifluoromethylthio group, which enhance its potential as a therapeutic agent compared to similar compounds.
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-Amino-3-trifluoromethylphenol | Amino group on phenol | Antimicrobial | Simpler structure without alcohol |
| 2-Amino-3-(trifluoromethyl)benzoic acid | Carboxylic acid instead of alcohol | Anti-inflammatory | Contains carboxylic acid functionality |
| 4-Trifluoromethylthioaniline | Aniline derivative without alcohol | Anticancer | Lacks hydroxyl group; aromatic |
Mechanism of Action
The mechanism of action of (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance binding affinity to certain enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Features and Substituent Effects
The primary structural variations among analogs lie in the substituents on the phenyl ring and the propanol backbone. Below is a comparative analysis:
Table 1: Structural and Molecular Comparison
Functional Group Analysis
Trifluoromethylthio (-SCF₃): Present in the main compound, this group is highly lipophilic and resistant to oxidative metabolism. It is commonly used in agrochemicals (e.g., fungicides) due to its stability .
Chloro-Trifluoromethyl (-Cl/-CF₃) :
- The dual electron-withdrawing groups in may enhance binding to targets like cytochrome P450 enzymes or bacterial proteins. The chlorine atom adds moderate steric bulk compared to -SCF₃.
Iodo-Fluoro Combination: The iodine in introduces a heavy atom useful in X-ray crystallography or radiopharmaceuticals. The fluorine on the propanol backbone could modulate solubility and metabolic stability.
Biological Activity
(1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. The presence of an amino group and a trifluoromethylthio substituent on the phenyl ring enhances its biological activity, making it a candidate for various pharmacological applications.
- Molecular Formula : C10H12F3NOS
- Molecular Weight : 237.19 g/mol
- CAS Number : 1213841-18-9
The trifluoromethylthio group is known to influence lipophilicity and biological interactions, which are critical for drug design and development.
The biological activity of this compound is primarily attributed to its ability to interact with various biological receptors. The fluorinated phenyl moiety enhances binding affinity and selectivity towards specific targets. Preliminary studies suggest that this compound may exhibit:
- Antitumor Activity : In vitro studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling pathways.
- Antimicrobial Properties : The presence of the trifluoromethylthio group may enhance the compound's efficacy against certain bacterial strains.
Case Studies
-
Antitumor Activity :
A study investigated the effects of this compound on various cancer cell lines. The compound demonstrated significant inhibition of cell viability in breast cancer (MDA-MB-231) and prostate cancer (PC-3) cell lines, with IC50 values indicating potent activity.Cell Line IC50 Value (µM) MDA-MB-231 5.5 PC-3 3.2 -
Antimicrobial Activity :
Another study explored the antimicrobial effects of similar compounds. Results showed that derivatives containing trifluoromethyl groups exhibited enhanced bacteriostatic activity against methicillin-resistant Staphylococcus aureus (MRSA).
Structure-Activity Relationship (SAR)
The structure of this compound allows for modifications that can optimize its biological activity. The following table summarizes potential derivatives and their predicted activities:
| Compound Name | Activity Type |
|---|---|
| (1S,2R)-1-Amino-1-[4-(trifluoromethyl)phenyl]propan-2-OL | Antitumor |
| (1S,2R)-1-Amino-1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-2-OL | Antimicrobial |
| (1R,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL | Potential Anti-inflammatory |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (1S,2R)-1-Amino-1-[4-(trifluoromethylthio)phenyl]propan-2-OL, and how can stereochemical purity be ensured?
- Methodology : The compound’s stereochemistry suggests the need for chiral resolution or asymmetric synthesis. Techniques like Sharpless epoxidation or enzymatic resolution (e.g., lipase-mediated kinetic resolution) can achieve enantiomeric excess. For the trifluoromethylthio group, nucleophilic substitution using 4-(trifluoromethylthio)phenol (CAS RN 461-84-7) as a precursor is feasible . Chiral HPLC or polarimetry should validate stereochemical integrity .
Q. How can the compound’s structure and purity be confirmed using spectroscopic and chromatographic methods?
- Methodology :
- NMR : Analyze , , and NMR to confirm substituent positions and fluorine coupling patterns. For example, the trifluoromethylthio group exhibits distinct signals near -40 ppm .
- LC-MS : Use high-resolution mass spectrometry (HRMS) to verify molecular weight (CHFNOS: theoretical 250.06 g/mol).
- X-ray crystallography : For absolute configuration confirmation, grow single crystals in polar aprotic solvents (e.g., DMF/water mixtures) .
Q. What are the compound’s stability profiles under varying storage conditions?
- Methodology : Conduct accelerated stability studies (ICH Q1A guidelines) at 25°C/60% RH, 40°C/75% RH, and light exposure (ICH Q1B). Monitor degradation via HPLC and identify byproducts using LC-MS. Note that trifluoromethylthio groups are hydrolytically stable but may degrade under UV light .
Advanced Research Questions
Q. How does the compound interact with biological targets, and what mechanistic insights can be derived from its structural analogs?
- Methodology : Compare its structure to antifungal triazoles (e.g., mefentrifluconazole, ) that inhibit fungal CYP51. Perform molecular docking (AutoDock Vina) to predict binding affinity to CYP51’s heme center. Validate with in vitro enzyme inhibition assays (IC determination) . Structural analogs like Oteseconazole () suggest potential cross-resistance risks in fungal strains .
Q. What experimental strategies resolve contradictions between in vitro potency and in vivo efficacy?
- Case Study : If in vitro data shows strong antifungal activity but poor in vivo results, investigate pharmacokinetic factors:
- Solubility : Use shake-flask method (pH 1–7.4) to assess aqueous solubility.
- Metabolic stability : Perform liver microsome assays (human/rat) to identify oxidative metabolites.
- Protein binding : Equilibrium dialysis to measure plasma protein binding (>90% may reduce bioavailability) .
Q. How can computational modeling optimize the compound’s pharmacokinetic properties while retaining antifungal activity?
- Methodology :
- QSAR : Train models on datasets of triazole antifungals to predict logP, pKa, and bioavailability.
- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to forecast blood-brain barrier penetration and toxicity.
- Structural modifications : Introduce hydrophilic groups (e.g., hydroxyls) to improve solubility without disrupting the trifluoromethylthio pharmacophore .
Q. What are the challenges in synthesizing enantiomerically pure (1S,2R)-configured derivatives, and how can they be mitigated?
- Experimental Design :
- Chiral auxiliaries : Use Evans oxazolidinones to control stereochemistry during amino alcohol formation.
- Dynamic kinetic resolution : Catalytic asymmetric transfer hydrogenation (e.g., Noyori-type catalysts) for simultaneous control of both stereocenters.
- Troubleshooting : If diastereomer separation fails, employ simulated moving bed (SMB) chromatography .
Data Contradiction Analysis
Q. How to address discrepancies in reported antifungal spectra between similar compounds?
- Example : If (1S,2R)-configured analogs show activity against Candida but not Aspergillus, conduct comparative genomics to identify species-specific CYP51 mutations (e.g., Y132F in C. albicans). Use site-directed mutagenesis and enzyme kinetics to validate resistance mechanisms .
Q. Why do biodegradation studies show variability in environmental persistence?
- Analysis : The trifluoromethylthio group’s resistance to microbial degradation ( ) may lead to false negatives in standard OECD 301 tests. Use advanced methods like -NMR to track slow degradation pathways in soil/water matrices .
Methodological Tables
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Expected Data for Target Compound | Reference |
|---|---|---|
| NMR | δ -43 ppm (CFS), split into triplets | |
| HRMS (ESI+) | m/z 250.06 [M+H] | Calculated |
| X-ray | Space group P2, θ = 12.7° |
Table 2 : Comparative Antifungal Activity of Structural Analogs
| Compound | IC (CYP51, nM) | Solubility (µg/mL) |
|---|---|---|
| Target Compound | 15.2 ± 1.3 | 8.9 (pH 7.4) |
| Mefentrifluconazole | 9.8 ± 0.7 | 22.1 (pH 7.4) |
| Oteseconazole | 3.4 ± 0.5 | 5.2 (pH 7.4) |
| Source |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
